molecular formula C8H7F2NO2 B2759866 5-(Difluoromethyl)-4-methylpicolinic acid CAS No. 1805010-01-8

5-(Difluoromethyl)-4-methylpicolinic acid

Cat. No.: B2759866
CAS No.: 1805010-01-8
M. Wt: 187.146
InChI Key: UPOUDFIJFPHRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-4-methylpicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methylpicolinic acid typically involves the introduction of the difluoromethyl group into the picolinic acid structure. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, further streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a wide range of functionalized picolinic acids .

Scientific Research Applications

5-(Difluoromethyl)-4-methylpicolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Difluoromethyl)-4-methylpicolinic acid include other difluoromethylated picolinic acids and related heterocyclic compounds. Examples include difluoromethyl phenyl sulfide and difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both a difluoromethyl and a methyl group enhances its lipophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4-2-6(8(12)13)11-3-5(4)7(9)10/h2-3,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUDFIJFPHRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805010-01-8
Record name 5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.